3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
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Description
3-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
Innovative methods for synthesizing compounds with piperidine structures have been developed. For instance, a novel synthesis approach for 3-(pyrrolidin-1-yl)piperidine, a compound with significant medicinal chemistry importance, utilizes the exhaustive catalytic hydrogenation of pyrrolylpyridine, demonstrating a streamlined process for producing such compounds in large quantities (Smaliy et al., 2011).
Crystal Structure Analysis
Detailed structural analysis through crystallography has been conducted on various piperidine derivatives to understand their molecular conformations and potential intermolecular interactions. For example, the study of a 2H-pyrazolo[4,3-c]pyridine derivative revealed specific conformational traits and short intramolecular contacts, providing insights into the compound's molecular structure (Karthikeyan et al., 2010).
Biological Activities and Pharmaceutical Potential
Antiviral and Antitumor Activities
Certain piperidine derivatives have been synthesized and evaluated for their antiviral and antitumor properties. A study highlighted the synthesis of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, which showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Inhibitory Effects on Biological Targets
Piperidine and pyridine derivatives have been explored for their inhibitory effects on specific biological targets, such as IκB Kinase-β (IKK-β), indicating their potential in developing therapeutic agents for conditions involving these targets (Latli et al., 2016).
Receptor Binding Assays
Research on pyrazolo[1,5-α]pyridines and their receptor binding affinity offers insights into their potential as ligands for dopamine receptors, suggesting applications in neuroscience and pharmacology (Guca, 2014).
Properties
IUPAC Name |
3-(4-pyridin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-13(4-3-9-18-15)16(21)19-10-6-12(7-11-19)22-14-5-1-2-8-17-14/h1-5,8-9,12H,6-7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAURGJUPCIIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.